trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate
Description
trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with substituents in the trans configuration. The benzyl ester at position 1, amino group at position 3, and methoxy group at position 4 confer distinct chemical and physical properties. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug design for targets such as proteases and GPCRs .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-8-15(7-11(12)14)13(16)18-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12-/m0/s1 |
InChI Key |
KFTNFLSIETYASR-RYUDHWBXSA-N |
Isomeric SMILES |
CO[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1CN(CC1N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of Functional Groups: The benzyl group can be introduced via benzylation reactions, while the amino and methoxy groups can be added through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
One notable application of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate is in the development of antimicrobial agents. Research has indicated that derivatives of this compound exhibit potent antibacterial properties, making them candidates for treating infections caused by resistant bacterial strains. For instance, a study highlighted the synthesis of related compounds that demonstrated efficacy against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics .
Neuroprotective Effects
Another area of exploration is the neuroprotective effects associated with this compound. Studies have suggested that it may modulate neuroinflammatory pathways, providing a protective effect in neurodegenerative diseases. This is particularly relevant in conditions like Alzheimer’s disease, where inflammation plays a critical role .
Organic Synthesis Applications
Protecting Group in Synthesis
In organic synthesis, this compound serves as an effective protecting group for carboxylic acids during multi-step syntheses. The stability of the methoxybenzyl group allows for the selective protection and deprotection under mild conditions, facilitating the synthesis of complex molecules .
Table 1: Comparison of Protecting Groups
| Protecting Group | Stability | Conditions for Removal | Applications |
|---|---|---|---|
| Methoxybenzyl | High | Acidic or basic conditions | Peptide synthesis, complex organic syntheses |
| Benzyl | Moderate | Hydrogenation | General organic reactions |
| Tert-butyloxycarbonyl | High | Acidic conditions | Peptide synthesis |
Case Studies
Case Study 1: Synthesis of Antibacterial Agents
A case study focused on synthesizing novel antibacterial agents using this compound as a key intermediate. The study reported successful yields and demonstrated that modifications to the pyrrolidine structure enhanced antibacterial activity against specific pathogens .
Case Study 2: Neuroprotective Mechanisms
In another study, researchers investigated the neuroprotective mechanisms of this compound in cellular models of neurodegeneration. The findings indicated that the compound reduced oxidative stress and inflammation markers significantly, suggesting its potential utility in therapeutic strategies for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Comparisons
Steric and Electronic Effects
- Benzyl vs.
- Methoxy vs. Hydroxyl Groups : The methoxy group in the target compound is less polar than the hydroxyl group in the tert-butyl analog (CAS 1268511-99-4), reducing hydrogen-bonding capacity but increasing metabolic stability .
Physicochemical Properties
- Solubility: The hydrochloride salt of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate exhibits higher aqueous solubility compared to the free base form of the target compound .
Biological Activity
trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific cellular pathways. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and features a pyrrolidine ring substituted with a benzyl group, an amino group, and a methoxy group. Its structural characteristics contribute to its interactions with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Modulation of Transporters : It interacts with amino acid transporters, affecting the uptake of critical nutrients in cancer cells, thereby inhibiting their growth.
Anticancer Activity
A study demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound's IC values were measured across different types of cancer cells, indicating its potential as a therapeutic agent.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 12.8 |
| HeLa (Cervical) | 10.5 |
These results suggest that the compound is particularly effective against cervical cancer cells.
Transporter Interaction
The compound has been identified as a competitive inhibitor of the ASCT2 transporter, which is crucial for the uptake of neutral amino acids in cells. Inhibition studies have shown that this compound can significantly reduce glutamine transport in vitro, which is vital for tumor metabolism.
Study on Cancer Cell Lines
In a recent study focusing on this compound's effects on MCF-7 and A549 cell lines, researchers noted:
- Dose-dependent inhibition : Increased concentrations led to higher rates of apoptosis.
- Mechanistic insights : Western blot analysis revealed downregulation of anti-apoptotic proteins such as Bcl-2.
In Vivo Studies
Animal models treated with this compound showed reduced tumor sizes compared to control groups. This highlights the compound's potential for therapeutic applications in oncology.
Q & A
Q. What are the key synthetic strategies for preparing trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate with high stereochemical purity?
- Methodological Answer : Stereoselective synthesis often employs chiral auxiliaries or asymmetric catalysis. For example, tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl (3R,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate) can be synthesized via enantioselective hydrogenation or enzymatic resolution . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in similar benzyl pyrrolidine carboxylates, may introduce functional groups without racemization . Protecting the amino group with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups during synthesis ensures stability, followed by deprotection under mild acidic or hydrogenolytic conditions .
Q. How can the stereochemistry of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : X-ray crystallography (e.g., using SHELX software) provides definitive stereochemical assignment by resolving electron density maps of single crystals . For NMR, compare coupling constants (e.g., ) in H NMR with literature values for trans-pyrrolidine derivatives. For example, vicinal protons in trans isomers typically exhibit larger coupling constants (~8–10 Hz) than cis isomers . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular structure .
Q. What are the best practices for handling air- or moisture-sensitive intermediates in the synthesis of this compound?
- Methodological Answer : Use anhydrous solvents (e.g., THF, DMF) under inert atmosphere (N or Ar). Store intermediates in flame-dried glassware with molecular sieves. For moisture-sensitive steps (e.g., Grignard reactions), employ Schlenk-line techniques. Safety data sheets for analogous benzyl carboxylates recommend avoiding exposure to humid conditions and using sealed containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during the synthesis of this compound?
- Methodological Answer : Racemization is minimized by:
- Conducting reactions at low temperatures (0–5°C) during nucleophilic substitutions or esterifications .
- Using non-polar solvents (e.g., toluene) to reduce proton exchange rates at stereogenic centers .
- Employing bulky bases (e.g., DIPEA) to sterically hinder inversion pathways .
Monitor enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy.
Q. What methodological approaches are recommended for resolving discrepancies in NMR data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions in H or C NMR signals may arise from dynamic processes (e.g., ring puckering in pyrrolidine). Strategies include:
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Analyze degradation products via LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .
- Light Sensitivity : Expose samples to UV/visible light and monitor changes by UV-Vis spectroscopy .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of the methoxy group in this compound?
- Methodological Answer : Discrepancies may arise from differences in reaction conditions (e.g., solvent polarity, catalyst loading). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
